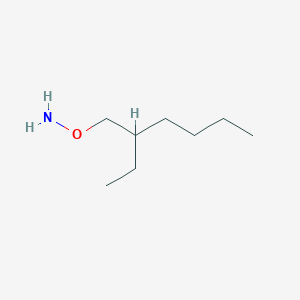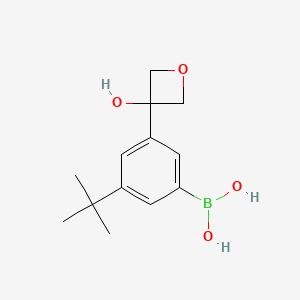
1-(3-Aminophenyl)cyclopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminophenyl)cyclopropanol is an organic compound characterized by a cyclopropanol ring substituted with an aminophenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)cyclopropanol typically involves the diastereo- and enantioselective preparation of cyclopropanol derivatives. One common method is the carbocupration reaction of alkoxy-functionalized cyclopropene derivatives, followed by trapping the resulting cyclopropylmetal species with an electrophilic source of oxygen . Another approach involves the enantioselective copper-catalyzed carbomagnesiation/oxidation sequence on achiral nonfunctionalized cyclopropenes .
Industrial Production Methods: These methods often rely on the transformation of enolates, silyl enol ethers, and vinyl boranes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminophenyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropylamines.
Substitution: Substitution reactions can introduce different functional groups onto the cyclopropanol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropanol derivatives.
Applications De Recherche Scientifique
1-(3-Aminophenyl)cyclopropanol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Aminophenyl)cyclopropanol involves its interaction with specific molecular targets and pathways. For instance, it can undergo ring-opening reactions to form reactive intermediates that interact with enzymes and proteins . These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Cyclopropanol: A simpler analog with a hydroxyl group attached to a cyclopropyl ring.
Cyclopropylamine: Contains an amine group attached to a cyclopropyl ring.
Cyclopropyl ketone: Features a ketone group attached to a cyclopropyl ring.
Uniqueness: 1-(3-Aminophenyl)cyclopropanol is unique due to the presence of both an aminophenyl group and a cyclopropanol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-(3-aminophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5,10H2 |
Clé InChI |
RPUJNYRSPFZUKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=CC=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)












